molecular formula C11H23NO B13627656 Methyl[(1-propoxycyclohexyl)methyl]amine

Methyl[(1-propoxycyclohexyl)methyl]amine

Cat. No.: B13627656
M. Wt: 185.31 g/mol
InChI Key: DVOGTVDKOVAVSQ-UHFFFAOYSA-N
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Description

Methyl[(1-propoxycyclohexyl)methyl]amine (C₁₁H₂₃NO; molecular weight: 185.31 g/mol) is a cyclohexane-based amine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 1-position and a methylamine (-CH₂NHCH₃) group attached via a methylene bridge.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-methyl-1-(1-propoxycyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-3-9-13-11(10-12-2)7-5-4-6-8-11/h12H,3-10H2,1-2H3

InChI Key

DVOGTVDKOVAVSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCCC1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-propoxycyclohexyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 1-propoxycyclohexylmethanol with methylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-propoxycyclohexylmethanol and methylamine, are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Methyl[(1-propoxycyclohexyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl[(1-propoxycyclohexyl)methyl]amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active compounds.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl[(1-propoxycyclohexyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity vs.

Amine Reactivity : Unlike MDEA (a tertiary amine), the target compound’s secondary amine may exhibit higher nucleophilicity, analogous to 1-methylcyclohexanamine, making it suitable for alkylation or acylation reactions .

Pharmacological Potential: Methoxmetamine’s dissociative effects are linked to its ketone and aromatic moieties; the absence of these in the target compound suggests reduced CNS activity but improved metabolic stability .

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